molecular formula C22H15FN4O2S B11507779 (2Z)-2-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11507779
M. Wt: 418.4 g/mol
InChI Key: VDZQNQOJRQFARB-ZDLGFXPLSA-N
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Description

(2Z)-2-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the construction of the thiazolo[3,2-a]benzimidazole core. Common reagents used in these reactions include acetyl chloride, 4-fluoroaniline, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalytic systems, and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

(2Z)-2-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure suggests potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-2-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-2-{[1-acetyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one apart is its unique combination of functional groups and the potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H15FN4O2S

Molecular Weight

418.4 g/mol

IUPAC Name

(2Z)-2-[[1-acetyl-3-(4-fluorophenyl)pyrazol-4-yl]methylidene]-5-methyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C22H15FN4O2S/c1-12-4-3-5-17-19(12)24-22-27(17)21(29)18(30-22)10-15-11-26(13(2)28)25-20(15)14-6-8-16(23)9-7-14/h3-11H,1-2H3/b18-10-

InChI Key

VDZQNQOJRQFARB-ZDLGFXPLSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)N3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)F)C(=O)C)/SC3=N2

Canonical SMILES

CC1=C2C(=CC=C1)N3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)F)C(=O)C)SC3=N2

Origin of Product

United States

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